Cas no 2229580-90-7 (2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid)

2,2-Difluoro-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and isopropyl substituents on the thiazole ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. This compound’s unique structure may contribute to improved bioavailability and target selectivity in bioactive molecules. Its utility lies in the development of novel therapeutics or crop protection agents, where fluorine incorporation often improves efficacy and pharmacokinetic properties.
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid structure
2229580-90-7 structure
Product Name:2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid
CAS No:2229580-90-7
MF:C8H9F2NO2S
MW:221.224367856979
CID:5854447
PubChem ID:165693190
Update Time:2025-05-28

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid
    • EN300-1951808
    • 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid
    • 2229580-90-7
    • Inchi: 1S/C8H9F2NO2S/c1-4(2)6-11-5(3-14-6)8(9,10)7(12)13/h3-4H,1-2H3,(H,12,13)
    • InChI Key: XMCMSZUZYIXAFV-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(=O)O)(F)F)N=C1C(C)C

Computed Properties

  • Exact Mass: 221.03220603g/mol
  • Monoisotopic Mass: 221.03220603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78.4Ų

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid Pricemore >>

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Additional information on 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-4-ylacetic acid

Recent Advances in the Study of 2,2-Difluoro-2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic Acid (CAS: 2229580-90-7)

The compound 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 2229580-90-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 2229580-90-7, which features a difluorinated acetic acid moiety attached to a thiazole ring. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, making this compound particularly attractive for drug development. Researchers have successfully optimized its synthesis through multi-step reactions involving fluorination and cyclization, achieving high yields and purity suitable for preclinical studies.

In terms of biological activity, preliminary in vitro assays have demonstrated that 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid exhibits promising inhibitory effects against specific enzymatic targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. Molecular docking studies suggest that the compound's thiazole ring and difluoroacetic acid group form critical interactions with active sites, providing a structural basis for its selectivity and potency.

Further investigations into the pharmacokinetic properties of 2229580-90-7 have revealed favorable absorption and distribution profiles in rodent models, with minimal off-target effects. These findings support its potential as a lead compound for further optimization. However, challenges such as metabolic stability in human liver microsomes and potential toxicity at higher doses remain to be addressed in ongoing research.

In conclusion, 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid represents a promising scaffold for the development of novel therapeutics. Future studies should focus on structural modifications to enhance its efficacy and safety, as well as expanded in vivo testing to validate its therapeutic potential. The integration of computational modeling and high-throughput screening techniques will likely play a pivotal role in advancing this research.

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